![molecular formula C22H17BrN2S B2487791 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-60-3](/img/structure/B2487791.png)
3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical processes, including condensation reactions, the use of Lawesson's reagent, and electrochemical methods. For instance, the electrogenerated base-promoted synthesis utilizes aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione in water/ethanol, indicating a method that could potentially be adapted for the synthesis of the target compound (Goodarzi & Mirza, 2020). Moreover, transformation under the action of Lawesson's reagent leads to derivatives, showcasing the versatility in synthesizing pyrrole-carbonitriles (Belikov et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction, revealing detailed geometrical parameters and crystallographic information. For example, certain derivatives crystallize in specific space groups with measured cell dimensions, showing the intricacies of molecular arrangement and bonding angles that can inform the structure of the target compound (Al‐Refai et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the target compound class can lead to various derivatives through interactions with different reagents. The ability to undergo transformations with reagents like Lawesson's or through condensation reactions highlights the chemical reactivity and potential for functionalization of the compound (Belikov et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure, are crucial for understanding the compound's behavior. Structural analyses provide insights into the compound's stability, dimerization potential, and supramolecular aggregation, which are influenced by factors like hydrogen bonding and molecular geometry (Al‐Refai et al., 2016).
Chemical Properties Analysis
Spectroscopic techniques, including FT-IR and FT-Raman, are employed to analyze the chemical properties and bonding characteristics. Studies on related compounds reveal information on vibrational assignments, molecular docking, and potential chemical reactivity sites, which are essential for understanding the interaction mechanisms and reactivity of the target compound (Alzoman et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : This compound and its derivatives have been synthesized and analyzed for their crystal structure. For instance, Moustafa and Girgis (2007) studied compounds similar in structure, emphasizing their molecular configuration and bond lengths (Moustafa & Girgis, 2007).
Novel Synthesis Protocols : Patil and Mahulikar (2013) developed innovative protocols for the synthesis of derivatives of this compound, highlighting a transition metal-free route for creating aromatic rings (Patil & Mahulikar, 2013).
Antimicrobial and Antituberculosis Activity
Antimicrobial Activities : Klimešová et al. (1999) synthesized derivatives of this compound, demonstrating significant antimycobacterial and antifungal activities (Klimešová et al., 1999).
Evaluation of Biological Activities : Elgemeie et al. (2017) described the synthesis of novel derivatives and their screening for antibacterial and antifungal properties (Elgemeie et al., 2017).
Quantitative Structure-Activity Relationship Analysis : Klimešová et al. (2000) analyzed a set of similar derivatives for antimycobacterial activity using QSAR techniques, revealing the role of electron-withdrawing substituents in enhancing activity (Klimešová et al., 2000).
Chemical Reactivity and Compound Synthesis
Synthesis of Derivatives : Albayati et al. (2019) presented an efficient procedure for synthesizing a novel class of derivatives, demonstrating the versatility in chemical reactivity (Albayati et al., 2019).
Alternative Products in One-Pot Reactions : Krauze et al. (2007) explored the synthesis of alternative products to the desired derivatives, highlighting the flexibility of the compound in various chemical reactions (Krauze et al., 2007).
Molecular Docking and Screening
- Molecular Docking and In Vitro Screening : Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized derivatives, assessing their antimicrobial and antioxidant activities (Flefel et al., 2018).
Propriétés
IUPAC Name |
3-benzylsulfanyl-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2S/c23-17-11-9-16(10-12-17)21-19-8-4-7-18(19)20(13-24)22(25-21)26-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHPNYJGTCGNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

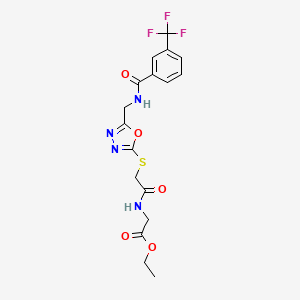
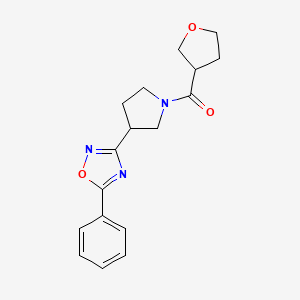
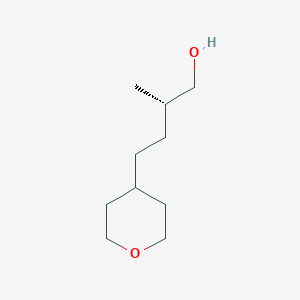
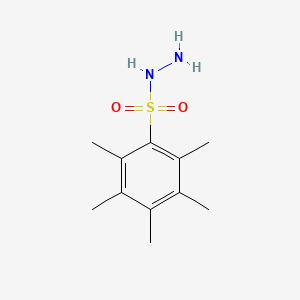
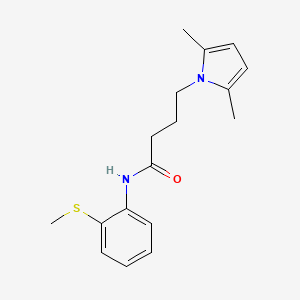
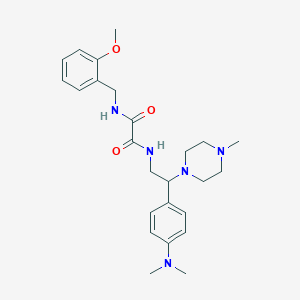
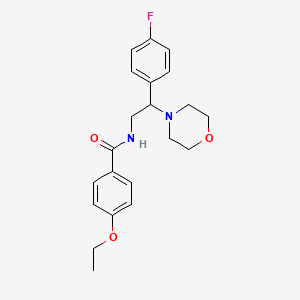
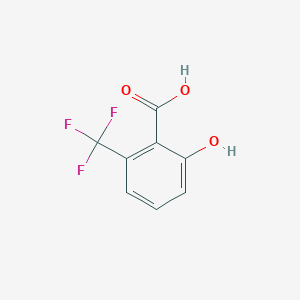
![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)
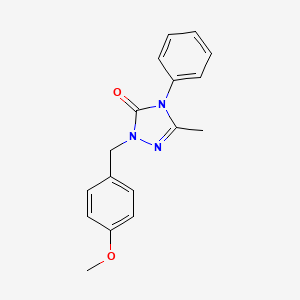
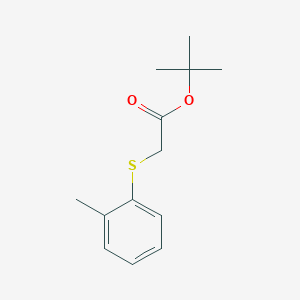
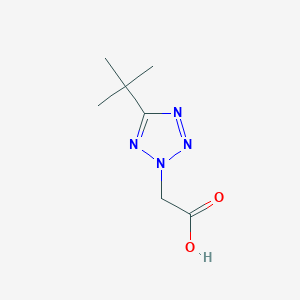
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)
![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)